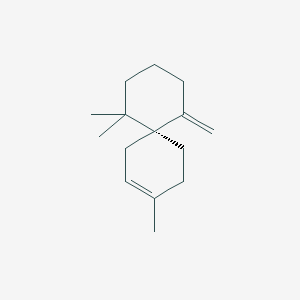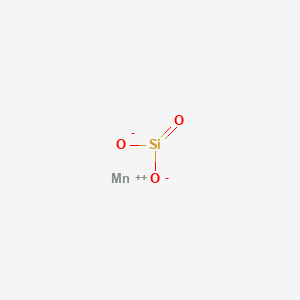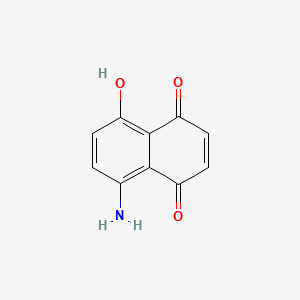![molecular formula C10H16 B1253599 (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 563-34-8](/img/structure/B1253599.png)
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Vue d'ensemble
Description
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is an organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[310]hexane framework, which includes a cyclopropane ring fused to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted hexene derivative. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene: A stereoisomer with similar structure but different spatial arrangement.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic frameworks but different substituents.
Uniqueness
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups
Propriétés
Numéro CAS |
563-34-8 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
Clé InChI |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES |
CC1=CCC2(C1C2)C(C)C |
SMILES isomérique |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
SMILES canonique |
CC1=CCC2(C1C2)C(C)C |
| 2867-05-2 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)


![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)







